molecular formula C8H8N4 B029434 1-(4-Cyanophenyl)guanidine CAS No. 5637-42-3

1-(4-Cyanophenyl)guanidine

Cat. No. B029434
CAS RN: 5637-42-3
M. Wt: 160.18 g/mol
InChI Key: BTDGLZSKNFJBER-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)guanidine (1-CPG) is an organic compound that belongs to the class of guanidines and is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in water and has a melting point of 123°C. 1-CPG is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of other organic compounds.

Scientific Research Applications

Central Nervous System Disorders

Guanidine derivatives, including 1-(4-Cyanophenyl)guanidine , are potential candidates for treating central nervous system (CNS) diseases. They may serve as building blocks for developing drugs that can cross the blood-brain barrier and target neurological pathways .

Anti-inflammatory Treatments

The guanidine group is known for its biological activity, and 1-(4-Cyanophenyl)guanidine could be utilized in the synthesis of compounds with anti-inflammatory properties. This application is significant in the development of new treatments for chronic inflammatory diseases .

Anti-diabetic Treatments

Compounds containing the guanidine structure are being investigated for their potential use in anti-diabetic treatments1-(4-Cyanophenyl)guanidine may contribute to the synthesis of molecules that can modulate blood sugar levels and address insulin resistance .

Chemotherapy

In the field of chemotherapy, guanidine-containing compounds are studied for their potential as kinase inhibitors1-(4-Cyanophenyl)guanidine could be part of the synthesis of new chemotherapeutic agents that target specific cancer cell lines .

Cosmetics

Guanidine compounds are also used in cosmetic formulations1-(4-Cyanophenyl)guanidine might be involved in creating products that require stable compounds with specific chemical properties .

Organocatalysis

The guanidine group is a superb base for organocatalysis1-(4-Cyanophenyl)guanidine could be used in the synthesis of organocatalysts that facilitate various chemical reactions, which are crucial in pharmaceutical manufacturing processes .

properties

IUPAC Name

2-(4-cyanophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGLZSKNFJBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589935
Record name N''-(4-Cyanophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5637-42-3
Record name N-(4-Cyanophenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5637-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-(4-Cyanophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-cyanophenyl)guanidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(4-Cyanophenyl)guanidine in the synthesis of Rilpivirine?

A1: 1-(4-Cyanophenyl)guanidine serves as a crucial building block in the synthesis of Rilpivirine. [] It reacts with ethyl 3-oxopropanoate, generated in situ from ethyl acetate and methyl formate, to form a pyrimidine intermediate. This intermediate then undergoes chlorination to yield the target compound, Rilpivirine.

Q2: Are there any advantages to using 1-(4-Cyanophenyl)guanidine in this specific synthesis route?

A2: The article highlights several advantages of this synthesis method, which utilizes 1-(4-Cyanophenyl)guanidine. These advantages include:

  • Cost-effectiveness: The starting materials and reagents used in this route are readily available and relatively inexpensive. []
  • High Yield: The reactions involved in this synthesis exhibit excellent yields, making it an efficient process. []
  • Scalability: The straightforward nature of the reactions and the use of readily available materials make this synthesis method suitable for large-scale production. []

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